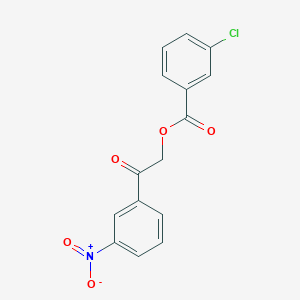![molecular formula C22H29N3O3S B3935623 (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine](/img/structure/B3935623.png)
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine
Descripción general
Descripción
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP, which is involved in various physiological processes such as inflammation, immune response, and memory formation. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and depression.
Mecanismo De Acción
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 selectively inhibits PDE4, which is involved in the hydrolysis of cyclic AMP to its inactive form, AMP. By inhibiting PDE4, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 increases the intracellular levels of cyclic AMP, leading to a modulation of various cellular processes such as inflammation, immune response, and memory formation.
Biochemical and Physiological Effects
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has been shown to have various biochemical and physiological effects. In immune cells, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 inhibits the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In the brain, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 increases the levels of cyclic AMP, leading to an enhancement of synaptic plasticity and memory formation. In smooth muscle cells, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 inhibits the contraction of airway smooth muscle, leading to a reduction in bronchoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has several advantages for lab experiments. It is a highly selective inhibitor of PDE4, which allows for a specific modulation of cyclic AMP levels. It is also a potent inhibitor, which allows for a robust modulation of cellular processes. However, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability for in vivo studies. It also has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has several potential future directions for research. In asthma and COPD, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 may be studied for its potential as a bronchodilator and anti-inflammatory agent. In depression, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 may be studied for its potential as an antidepressant agent. In addition, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 may be studied for its potential in other diseases such as inflammatory bowel disease and multiple sclerosis. Further research may also focus on the development of more potent and selective PDE4 inhibitors based on the structure of (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724.
Aplicaciones Científicas De Investigación
(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, COPD, and depression. In asthma and COPD, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, leading to a reduction in airway inflammation and bronchoconstriction. In depression, (4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)diethylamine 20-1724 has been shown to increase the levels of cyclic AMP in the brain, leading to an enhancement of synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
1-[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-5-23(6-2)20-11-9-19(10-12-20)22-24(18(4)26)15-16-25(22)29(27,28)21-13-7-17(3)8-14-21/h7-14,22H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZVYHNCKZJOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)
![N-(4-{[(1-isopropyl-2-methylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3935560.png)


![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935597.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3935604.png)
![3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B3935616.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935618.png)
![(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B3935622.png)
![4-(4-biphenylyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3935634.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3935641.png)
![5-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935647.png)